molecular formula C5H4Cl2N2 B145740 2-Amino-3,5-dichloropyridine CAS No. 4214-74-8

2-Amino-3,5-dichloropyridine

Cat. No. B145740
CAS RN: 4214-74-8
M. Wt: 163 g/mol
InChI Key: OCWBGKZFOYMCCN-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichloropyridine is a chemical compound that has been the subject of various studies due to its potential applications in the field of coordination chemistry and organic synthesis. It serves as a key intermediate in the synthesis of a wide range of chemical compounds, including pharmaceuticals and corrosion inhibitors .

Synthesis Analysis

The synthesis of 2-amino-3,5-dichloropyridine and its derivatives has been explored through various methods. An efficient large-scale synthesis of 2-amino-4-chloropyridine, a related compound, has been achieved, which was then used to prepare 2-amino-3,5-dichloropyridine with high yields . Additionally, multicomponent reactions have been employed to synthesize 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, showcasing the versatility of pyridine derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-amino-3,5-dichloropyridine has been characterized using various techniques. Single crystal X-ray diffraction has been utilized to elucidate the structure of related complexes, revealing details such as bond lengths and angles that are comparable to other studied pyridine complexes . The monohydrate hydrochloride salt of 2-amino-3,5-dichloropyridine has been isolated, and its structure exhibits hydrogen bonds between the halide ions and both the pyridinium and amino protons .

Chemical Reactions Analysis

2-Amino-3,5-dichloropyridine participates in a variety of chemical reactions. It forms complexes with transition metals, which have been analyzed for their magnetic properties, showing antiferromagnetic interactions . The compound also forms cocrystals with other organic acids, such as fumaric acid, which are stabilized by hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3,5-dichloropyridine derivatives have been studied extensively. For instance, the compound's ability to form supramolecular assemblies has been discussed, and its vibrational frequencies have been calculated using density functional theory (DFT) . The corrosion inhibition efficiency of synthesized pyridine derivatives has been evaluated, indicating the practical applications of these compounds .

Scientific Research Applications

Application in Agriculture

  • Summary of the Application : 2-Amino-3,5-dichloropyridine is used in the agricultural industry. It is primarily used to produce fungicides and insecticides .
  • Results or Outcomes : The use of 2-Amino-3,5-dichloropyridine in the production of fungicides and insecticides contributes to the protection of crops from pests and diseases, thereby enhancing agricultural productivity .

Application in Medicine

  • Summary of the Application : 2-Amino-3,5-dichloropyridine is also used in the medical field. It is used to produce antihistamines and antiarrythmics .
  • Results or Outcomes : The use of 2-Amino-3,5-dichloropyridine in the production of antihistamines and antiarrythmics contributes to the treatment of allergies and heart rhythm disorders, respectively .

Application in the Synthesis of Linopirdine

  • Summary of the Application : 2-Amino-3,5-dichloropyridine is used in the synthesis of Linopirdine, an oral cognitive enhancer that stimulates the release of CNS neurotransmitters to alleviate deficits associated with Alzheimer’s disease (such as acetylcholine, dopamine, and serotonin) .
  • Results or Outcomes : The use of 2-Amino-3,5-dichloropyridine in the production of Linopirdine contributes to the treatment of cognitive deficits associated with Alzheimer’s disease .

Application in Laboratory Chemicals

  • Summary of the Application : 2-Amino-3,5-dichloropyridine is used as a laboratory chemical .
  • Results or Outcomes : The use of 2-Amino-3,5-dichloropyridine in laboratory chemical reactions contributes to the advancement of scientific research .

Safety And Hazards

2-Amino-3,5-dichloropyridine may cause respiratory irritation, is harmful if swallowed, causes serious eye irritation, and is harmful in contact with skin . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

3,5-dichloropyridin-2-amine
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InChI

InChI=1S/C5H4Cl2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWBGKZFOYMCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194976
Record name 3,5-Dichloro-3-pyridylamine
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Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-3,5-dichloropyridine

CAS RN

4214-74-8
Record name 2-Amino-3,5-dichloropyridine
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Record name 3,5-Dichloro-3-pyridylamine
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Record name 2-Amino-3,5-dichloropyridine
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Record name 3,5-Dichloro-3-pyridylamine
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Record name 3,5-dichloro-3-pyridylamine
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Synthesis routes and methods I

Procedure details

To produce 2-amino-3,5-dichloropyridine, 30 parts of chlorine are introduced in the course of 30 minutes, with slight cooling, into a solution of 37.6 parts of 2-aminopyridine in 160 parts of concentrated hydrochloric acid. The temperature is then raised to 50° to 60° C. and a further 60 parts of chlorine are introduced during 6 hours. After completion of the chlorine addition, the solution is poured onto ice, and the chlorine still present is removed with sodium bisulphite. There is then added a solution of 95 parts of sodium hydroxide in 150 parts of water, whereupon 2-amino-3,5-dichloropyridine precipitates. It is filtered off, washed with ice-water and dried at room temperature in water-jet vacuum. There are obtained 58.5 parts (90% of theory) of 2-amino-3,5-dichloropyridine, m.p. 77°-79° C.
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Synthesis routes and methods II

Procedure details

2,3,5-Trichloropyridine (20 g, 0.11 moles) was placed in a steel bomb and treated with ammonium hydroxide (300 mL) at 190° C. in similar manner as described in Example 2 to give 2-amino-3,5-dichloropyridine (15 g) as a white solid. 1H NMR (CDCl3) δ 7.92 (d, 1H), 7.48 (d, 1H), 5.1 (broad s, 2H); MS m/z 163 (M+H).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
TJ Kress, LL Moore, SM Costantino - The Journal of Organic …, 1976 - ACS Publications
Results Chlorination of 2-Aminopyridine. Reaction of 2-ami-nopyridine (1) with a 2 molar excess of chlorine gas at vari-ous sulfuric acid concentrations gave the products listed in Table I…
Number of citations: 20 pubs.acs.org
GW Tremelling, BM Foxman, CP Landee… - Dalton …, 2009 - pubs.rsc.org
A family of bis(2-amino-3,5-dihalopyridinium)tetrahalocuprate(II) compounds has been synthesized, including (3,5-diCAPH)2CuCl4 (1), (3,5-diCAPH)2CuBr4 (2), (3,5-diBAPH)2CuCl4 (…
Number of citations: 18 pubs.rsc.org
KC Shortsleeves, LN Dawe, CP Landee… - Inorganica Chimica …, 2009 - Elsevier
A family of bis(2-amino-3,5-dihalopyridine)dihalocopper(II) compounds has been synthesized, including (3,5-diCAP) 2 CuCl 2 (1), (3,5-diCAP) 2 CuBr 2 (2), (3,5-diBAP) 2 CuCl 2 (3), …
Number of citations: 28 www.sciencedirect.com
BL Solomon, CP Landee, MM Turnbull… - Journal of Coordination …, 2014 - Taylor & Francis
Using 2-amino-5-chloro-3-fluoropyridine, two new copper halide coordination complexes and two new salts have been synthesized: [(3,5-FCAP) 2 CuCl 2 ] (1), [(3,5-FCAP) 2 CuBr 2 ](2)…
Number of citations: 10 www.tandfonline.com
S Selvakumari, C Venkataraju, S Muthu… - Analytical Chemistry …, 2021 - Taylor & Francis
Spectral investigations (FT-IR, FT-Raman) of the heading compound 2-Amino-3,5-dichloropyr- idine are documented and DFT quantum mechanical estimations exercising Gaussian …
Number of citations: 2 www.tandfonline.com
MH Ala Amjadi, KP Ramesh… - Magnetic resonance …, 1999 - Wiley Online Library
Chlorine‐35 NQR frequency and spin–lattice relaxation time measurements as a function of temperature in the range 77–300 K were carried out on 2‐amino‐3,5‐dichloropyridine. Two …
J Anagnostis, MM Turnbull - Acta Crystallographica Section C …, 1998 - scripts.iucr.org
The monohydrate hydrochloride salt of 2-amino-3,5-dichloropyridine, C5H5Cl2N2+.Cl−.H2O, was isolated from water by slow evaporation. The complex exhibits hydrogen bonds …
Number of citations: 11 scripts.iucr.org
HC Chang, JM Cole, TC Lin… - … Section E: Structure …, 2011 - scripts.iucr.org
The title binuclear Cu(II) complex, [Cu2(CH3CO2)4(C5H4Cl2N2)2], is disposed about a crystallographic inversion center, located at the mid-point of the Cu—Cu connecting line. The Cu…
Number of citations: 2 scripts.iucr.org
A Ferranti, L Garuti, G Giovanninetti… - Archiv der …, 1985 - Wiley Online Library
Novel 2‐(substituted benzoylamino)‐3,5‐dichloropyridines and isosteric benzamides were synthesized and tested in vitro against the MP strain of herpes simplex virus type 1 [HSV‐1(…
Number of citations: 6 onlinelibrary.wiley.com
R Ghallab, H Bougueria, H Merazig - IUCrData, 2022 - iucrdata.iucr.org
The title hybrid compound, (C5H5N2Cl2)2[SnCl6]·2H2O, was synthesized and its structure was identified by single-crystal X-ray diffraction. The structure is non-polymeric (0D) in terms …
Number of citations: 11 iucrdata.iucr.org

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